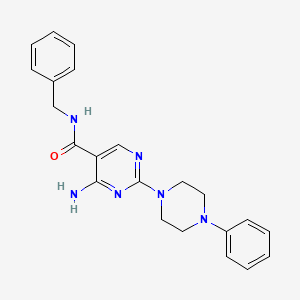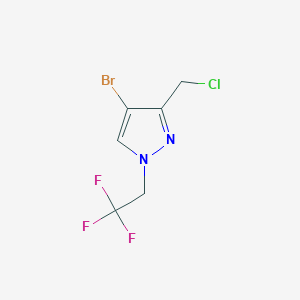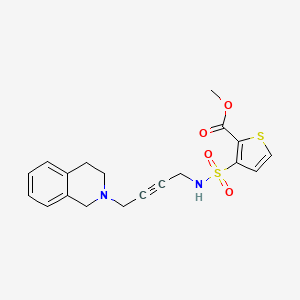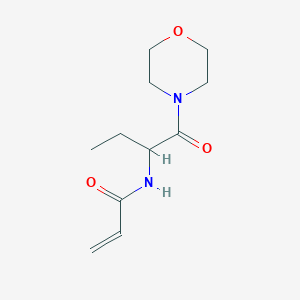
N-(pyridin-3-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyridin-3-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, also known as PTTNI, is a small molecule compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Crystal Engineering and Pharmaceutical Cocrystals
The novel carboxamide-pyridine N-oxide synthon, which involves N-H...O- hydrogen bonding and C-H...O interactions, has been utilized to assemble isonicotinamide N-oxide in a triple helix architecture. This heterosynthon is exploited for synthesizing cocrystals of barbiturate drugs with 4,4'-bipyridine N,N'-dioxide, highlighting its potential in crystal engineering and pharmaceutical applications (Reddy, Babu, & Nangia, 2006).
Chemical Synthesis and Structural Studies
N-(pyridin-3-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide and its derivatives have been used in chemical synthesis for creating spirocyclic compounds. These compounds are formed through cyclization induced by an electrophile, resulting in doubly spirocyclic compounds where both nucleophilic and electrophilic heterocycles are dearomatised (Brice & Clayden, 2009). Additionally, the solvothermal reactions of tetrazole- and pyridyl-containing asymmetric amide ligands with Zn(NO3)2 in the presence of [Mo7O24]6− anions have led to the formation of new compounds, demonstrating the compound's utility in synthesizing materials with unique properties and structures (Rong et al., 2016).
Coordination Polymers and Molecular Complexes
Coordination polymers utilizing N-oxide functionalized host ligands, including pyridyl functionalized molecules oxidized to their N-oxide analogues, form various coordination polymers and discrete complexes with transition metal cations. These structures feature ligand-unsupported argentophilic interactions and demonstrate the versatility of pyridyl-based compounds in creating complex molecular architectures with potential applications in materials science (Henkelis et al., 2012).
Propiedades
IUPAC Name |
N-(pyridin-3-ylmethyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c20-16(19-10-12-2-1-5-17-9-12)13-3-6-18-15(8-13)21-14-4-7-22-11-14/h1-3,5-6,8-9,14H,4,7,10-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDBANPKBAYLGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-Methoxynaphthalen-1-yl)methyl]oxirane-2-carboxamide](/img/structure/B2752881.png)
![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2752884.png)

![N-(4-chlorobenzyl)-2-(1,5-dioxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2752886.png)
![2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-mesitylacetamide](/img/structure/B2752887.png)

![5-oxo-N-[4-(trifluoromethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2752891.png)



![1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2752897.png)
![6-(5-Chloro-2-methoxybenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2752898.png)